molecular formula C14H16N4O3 B8110284 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B8110284
M. Wt: 288.30 g/mol
InChI Key: QOGMFHUJPFXPEG-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrole derivatives This compound features a pyrrole ring substituted with a morpholinopyrimidinyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrole ring. One common approach is the cyclization of a suitable precursor containing the pyrrole skeleton. The morpholinopyrimidinyl group can be introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with a pyrimidinyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole or pyrimidinyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions might involve hydrogenation using catalysts like palladium on carbon (Pd/C).

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield carboxylic acid derivatives like esters or amides.

  • Reduction can produce pyrrolidine derivatives.

  • Substitution reactions can result in various functionalized pyrrole or pyrimidinyl derivatives.

Scientific Research Applications

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

  • Medicine: It may be used as a precursor in the development of pharmaceuticals targeting various diseases.

  • Industry: Its unique chemical structure makes it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and exhibit various biological activities.

  • Pyrimidine derivatives: These compounds are also used in drug discovery and have significant biological and chemical significance.

  • Pyrrole derivatives: These compounds are known for their diverse applications in chemistry and biology.

Properties

IUPAC Name

1-methyl-4-(2-morpholin-4-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-2-4-21-5-3-18/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMFHUJPFXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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